molecular formula C21H19ClN2O5S B2923508 3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 955724-31-9

3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No. B2923508
CAS RN: 955724-31-9
M. Wt: 446.9
InChI Key: ALSRGEMFMNSCFO-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H19ClN2O5S and its molecular weight is 446.9. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pro-Drug System Potential

The compound shows potential as a pro-drug system for selective release of therapeutic drugs in hypoxic solid tumours. This is based on a study involving similar compounds, where biomimetic reduction of nitrofuranylmethyl derivatives of anticancer drugs triggers the release of parent drugs, indicating potential applications in targeted cancer therapy (Berry et al., 1997).

Solid-State Characterization

A study on tetrahydro-diepoxybenzo[de]isoquinoline derivatives, similar to the compound , provides insights into the solid-state characterization, including X-ray analysis and Hirshfeld surface analysis. This research contributes to understanding the molecular structures and interactions in solid states, which is vital for pharmaceutical development (Grudova et al., 2020).

Fluorescent Properties for Bioimaging

The compound's structural similarity to certain benzenesulfonamides, which exhibit bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II), suggests potential in bioimaging. Such compounds form fluorescent complexes with Zn(II), which can be utilized in fluorescent probes and bioimaging applications (Kimber et al., 2003).

Pharmaceutical Development Potential

Research on quinazoline derivatives, structurally related to the compound, provides insights into structure-activity relationships, which is crucial for the development of new pharmaceuticals with diuretic and antihypertensive properties (Rahman et al., 2014).

Antimicrobial Activity Exploration

A study on 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its derivatives suggests potential antimicrobial activities. This indicates that similar compounds, like the one , might possess antimicrobial properties worth exploring (Vanparia et al., 2010).

Structural Characterization and Interactions

Investigation into the structural characterization and molecular interactions, such as intramolecular and intermolecular hydrogen bonds, of related sulfonylurea compounds can provide valuable insights for the application of the given compound in chemical and pharmaceutical research (Gelbrich et al., 2011).

properties

IUPAC Name

3-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S/c1-28-19-7-6-17(12-18(19)22)30(26,27)23-16-5-4-14-8-9-24(13-15(14)11-16)21(25)20-3-2-10-29-20/h2-7,10-12,23H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSRGEMFMNSCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide

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